Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) is a complex organic compound with a unique structure that includes a quinolinium core and a bis(2-chloroethyl)amino group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) typically involves the reaction of quinoline derivatives with bis(2-chloroethyl)amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly involving the chloroethyl groups, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction can produce quinolinium hydrides .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology
In biological research, Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) is studied for its potential as an anticancer agent. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can interfere with DNA replication in cancer cells .
Medicine
Medically, this compound is explored for its potential therapeutic applications, particularly in cancer treatment. Its ability to form covalent bonds with DNA makes it a candidate for chemotherapy drugs .
Industry
In the industrial sector, this compound is used in the production of various chemical intermediates and as a catalyst in certain reactions .
Mechanism of Action
The mechanism of action of Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) involves its interaction with DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinolinium, 2-[2-[4-[bis(2-chloroethyl)amino]phenyl]ethenyl]-1-methyl-, iodide (11): Similar structure but with an iodide counterion.
Pyridinium salts: Structurally similar but with a pyridine core instead of quinoline.
Uniqueness
Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) is unique due to its specific quinolinium core and the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
25843-64-5 |
---|---|
Molecular Formula |
C21H22Cl3N3 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-[(1-methylquinolin-1-ium-2-yl)methylideneamino]aniline;chloride |
InChI |
InChI=1S/C21H22Cl2N3.ClH/c1-25-20(9-6-17-4-2-3-5-21(17)25)16-24-18-7-10-19(11-8-18)26(14-12-22)15-13-23;/h2-11,16H,12-15H2,1H3;1H/q+1;/p-1 |
InChI Key |
JRBMUKZRLWOGBG-UHFFFAOYSA-M |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(CCCl)CCCl.[Cl-] |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(CCCl)CCCl.[Cl-] |
Key on ui other cas no. |
25843-64-5 |
Synonyms |
1-methyl-2-(2-(bis(beta-chloroethyl)amino)phenyliminomethyl)quinolinium chloride IMET 3106 IMET 3106 iodide ZIMET 3106 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.